1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and an amine group attached to a pyrazole ring, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, the pyrazole intermediate can be reacted with 2-fluoroethyl halides in the presence of a base such as potassium carbonate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, use of automated reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Coupling Reactions: The amine group can engage in coupling reactions with carboxylic acids or their derivatives to form amides or other conjugates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, oxides.
Reduction Products: Reduced amines, alcohols.
Substitution Products: Various substituted pyrazoles.
Coupling Products: Amides, conjugates with other bioactive molecules.
Scientific Research Applications
1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the amine group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine
- 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-3-amine
- 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Comparison: Compared to these similar compounds, 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to the specific positioning of the fluoroethyl and methyl groups on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-9-10(5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISHPMOCDJZEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCF)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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